N6-Me-rACEphosphoramidite
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Overview
Description
N6-Me-rACEphosphoramidite, also known as N6-methyladenosine phosphoramidite, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of epigenetics and RNA biology due to its role in RNA modifications. N6-methyladenosine is the most abundant internal modification in messenger RNA (mRNA) and plays a crucial role in regulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Me-rACEphosphoramidite typically involves the methylation of adenosine at the N6 position. One common method starts with the protection of the hydroxyl groups of adenosine using silyl protecting groups. The exocyclic amine is then protected by benzoylation or acetylation. The key step involves a BOP-mediated S_NAr reaction, where the protected adenosine is reacted with methylamine to introduce the methyl group at the N6 position .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated to ensure high yield and purity. The process involves the use of automated oligonucleotide synthesizers, which can efficiently incorporate the phosphoramidite into oligonucleotides. The phosphoramidite is typically stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N6-Me-rACEphosphoramidite undergoes various chemical reactions, including:
Substitution: The replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Methylating Agents: Methyl methanesulfonate and dimethyl sulfate are commonly used methylating agents.
Protecting Groups: Silyl and acetyl protecting groups are used to prevent unwanted reactions during synthesis.
Reaction Conditions: Reactions are typically carried out in anhydrous acetonitrile under controlled temperatures to ensure high yield and purity.
Major Products Formed
The primary product formed from these reactions is N6-methyladenosine, which can be further modified to produce various oligonucleotides used in research and therapeutic applications .
Scientific Research Applications
N6-Me-rACEphosphoramidite has a wide range of applications in scientific research:
Mechanism of Action
N6-Me-rACEphosphoramidite exerts its effects by introducing a methyl group at the N6 position of adenosine in RNA. This modification affects the stability, splicing, and translation of the modified RNA. The methyl group can alter the hydrophobicity, stacking properties, and hydrogen bonding of the nucleobase, leading to changes in RNA structure and function .
Comparison with Similar Compounds
Similar Compounds
N6-Methyl-A-CE Phosphoramidite: Similar to N6-Me-rACEphosphoramidite but used for different types of RNA modifications.
O6-Me-dG-CE Phosphoramidite: Another methylated nucleoside used in DNA synthesis.
O4-Me-dT-CE Phosphoramidite: Used for introducing methyl groups into thymidine.
Uniqueness
This compound is unique due to its specific role in RNA modifications and its widespread presence in mRNA. Its ability to regulate gene expression through methylation makes it a valuable tool in both basic research and therapeutic applications .
Properties
Molecular Formula |
C47H64N7O7PSi |
---|---|
Molecular Weight |
898.1 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C47H64N7O7PSi/c1-32(2)54(33(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(5,6)7)53-31-52-40-43(49-8)50-30-51-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-33,39,41-42,45H,16,28-29H2,1-12H3,(H,49,50,51) |
InChI Key |
GPLFLRPEMRRWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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